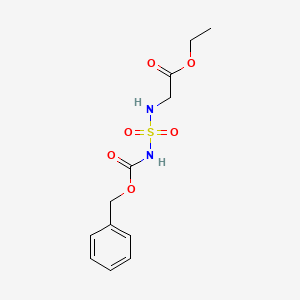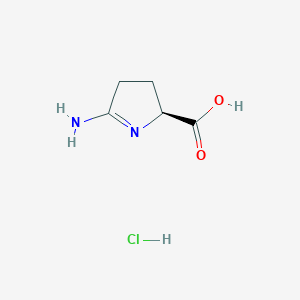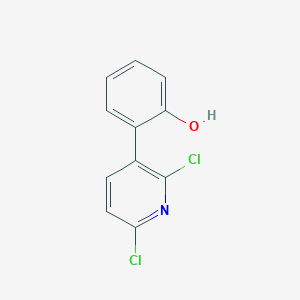
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino, methyl, phenyl, and trifluoromethanesulfonate groups, making it a valuable intermediate in the synthesis of various heterocyclic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate typically involves the reaction of 5-amino-4-methyl-1-phenyl-1H-pyrazole with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or transition metals.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Nitro derivatives and hydroxylamines.
Cyclization: Fused heterocyclic compounds such as pyrazolopyridines.
Aplicaciones Científicas De Investigación
5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-3-methyl-1-phenylpyrazole
- 5-amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
Compared to similar compounds, 5-amino-4-methyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and allows for diverse chemical transformations. This functional group also imparts unique physicochemical properties, making the compound valuable in various applications.
Propiedades
Fórmula molecular |
C11H10F3N3O3S |
|---|---|
Peso molecular |
321.28 g/mol |
Nombre IUPAC |
(5-amino-4-methyl-1-phenylpyrazol-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H10F3N3O3S/c1-7-9(15)17(8-5-3-2-4-6-8)16-10(7)20-21(18,19)11(12,13)14/h2-6H,15H2,1H3 |
Clave InChI |
RJIDSVJDKGCEFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1OS(=O)(=O)C(F)(F)F)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
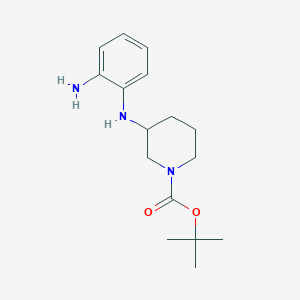
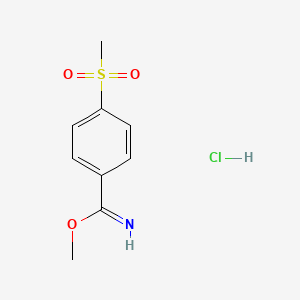


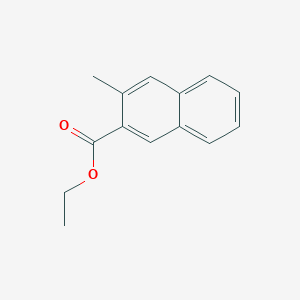
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
